3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone
CAS No.: 898769-08-9
Cat. No.: VC2302255
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898769-08-9 |
|---|---|
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C18H20O2/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3 |
| Standard InChI Key | FDBVOKYNVYXAQR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C |
| Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C |
Introduction
Chemical Structure and Properties
3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone consists of a propiophenone structure substituted with a 2,3-dimethylphenyl group and a methoxy group at the para (4') position of the phenyl ring. The full IUPAC name is 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one, reflecting its structural composition and arrangement of functional groups.
Basic Chemical Information
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 898769-08-9 |
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.35 g/mol |
| PubChem CID | 24726223 |
| Synonyms | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)- |
The molecular structure features a carbonyl group (C=O) that serves as the central functional moiety, connecting the 4-methoxyphenyl group on one side and a propyl chain linked to the 2,3-dimethylphenyl group on the other side .
Physical Properties
Based on computational predictions and available data, the compound exhibits the following physical characteristics:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 423.7±33.0 °C | Predicted |
| Density | 1.053±0.06 g/cm³ | Predicted |
| Physical State | Presumed solid at room temperature | Based on similar compounds |
These properties influence the compound's behavior in various chemical processes and potential applications in research and industrial settings .
| Supplier | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 110412 | 97% | 1g | $437 |
| Rieke Metals | 6127-2600-07 | 97% | 1g | $467 |
| Matrix Scientific | 110412 | 97% | 2g | $726 |
| Rieke Metals | 6127-2600-07 | 97% | 2g | $875 |
| American Custom Chemicals Corporation | CHM0071553 | 95.00% | 1G | $1006.58 |
The relatively high pricing suggests that the compound is primarily utilized for specialized research applications rather than bulk industrial processes .
Chemical Reactivity and Reactions
The chemical reactivity of 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone is primarily determined by its ketone functional group and the electronic effects of its aromatic substituents.
Characteristic Reactions
Based on its structure, the compound would be expected to participate in several types of reactions typical for ketones:
Reduction Reactions
The carbonyl group can undergo reduction with appropriate reducing agents:
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Sodium borohydride (NaBH₄) would produce the corresponding secondary alcohol
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Lithium aluminum hydride (LiAlH₄) would yield similar products but with greater reactivity
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Catalytic hydrogenation could reduce both the carbonyl and potentially the aromatic rings under certain conditions
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon can react with various nucleophiles:
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Grignard reagents would lead to tertiary alcohols
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Hydride donors would produce secondary alcohols
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Amines could form imines or enamines
Condensation Reactions
The compound can participate in various condensation reactions:
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Aldol condensations (through its enolizable hydrogens)
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Claisen condensations with appropriate esters
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Wittig reactions to form alkenes
Structural Comparison with Related Compounds
Several structural analogs of 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone appear in chemical databases, differing primarily in the substitution patterns on the aromatic rings.
Comparative Analysis of Structural Isomers
These structural variations would be expected to influence properties such as:
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Steric hindrance around reaction centers
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Electronic distribution within the molecule
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Crystal packing and physical properties
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Potential biological activity profiles
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